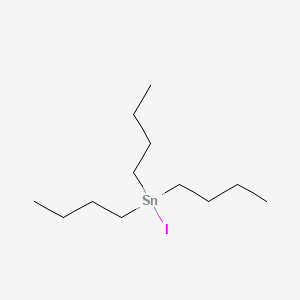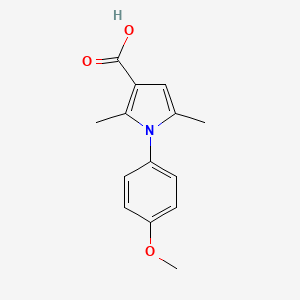
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
説明
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole compounds are often synthesized through the Paal-Knorr Synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 4-methoxyphenyl group is likely attached to one of the carbon atoms on the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are generally reactive due to the presence of the nitrogen atom in the ring. They can undergo electrophilic substitution reactions, similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid .科学的研究の応用
Synthesis and Pharmacological Activity
Muchowski et al. (1985) explored the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, for their anti-inflammatory and analgesic activities. They found that compounds like 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the p-methoxy derivative exhibited high potency in analgesic assays and minimal gastrointestinal erosion, making them candidates for advanced pharmacological evaluation as anti-inflammatory agents (Muchowski et al., 1985).
Hydrogen Bonding and Molecular Conformation
Asma et al. (2018) studied the molecular conformation and hydrogen bonding of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate derivatives. They found that these compounds form complex hydrogen-bonded framework structures due to multiple types of hydrogen bonds, highlighting the significance of these interactions in the structural stability of the compounds (Asma et al., 2018).
Antimicrobial Properties
Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, including 1-(4-methoxyphenyl) variants, to evaluate their antimicrobial activities. They discovered that the presence of a heterocyclic ring and a methoxy group in the structure significantly enhanced antibacterial and antifungal activity, suggesting potential applications in antimicrobial therapies (Hublikar et al., 2019).
Structural Analysis and Crystallography
Silva et al. (2006) conducted X-ray diffraction studies on 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, a compound structurally related to 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Their findings provided insights into the molecular structure, hydrogen bonding, and internal cohesion of the crystal, which are crucial for understanding the physical and chemical properties of these compounds (Silva et al., 2006).
Safety And Hazards
特性
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-13(14(16)17)10(2)15(9)11-4-6-12(18-3)7-5-11/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCJXGCPGGBFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359041 | |
| Record name | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
3807-58-7 | |
| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



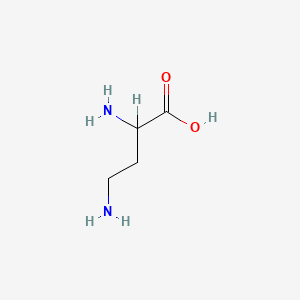
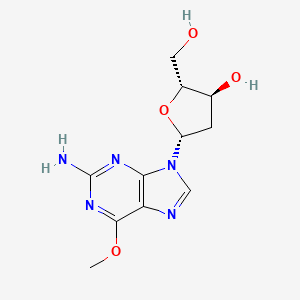
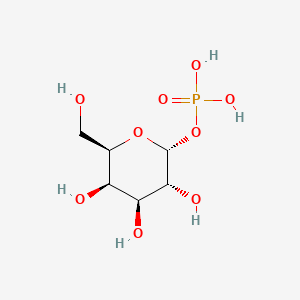
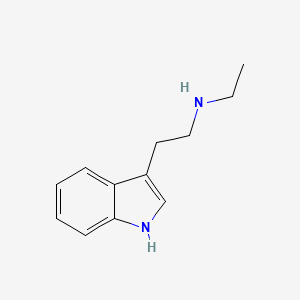
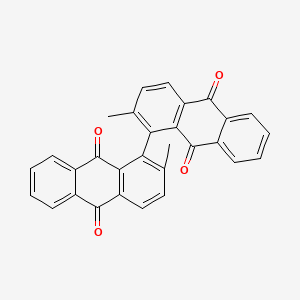
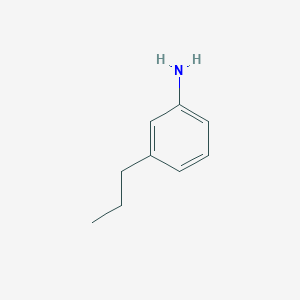
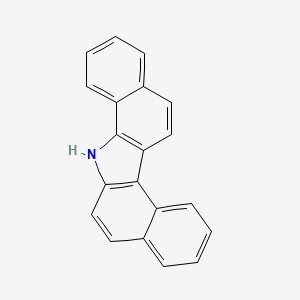

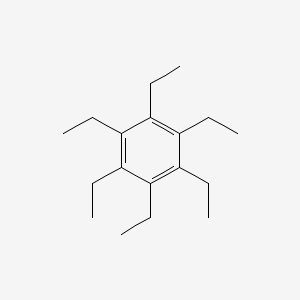
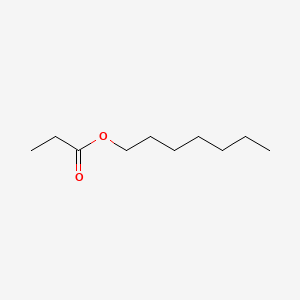
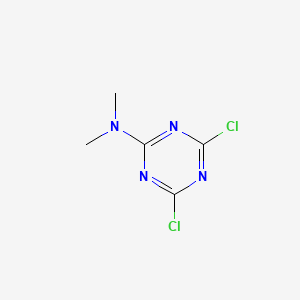
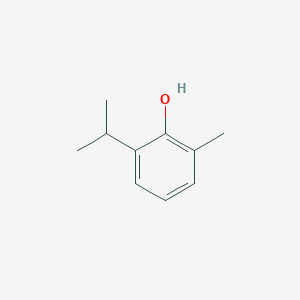
![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
